Alanosine

MTAP deficiency T-cell acute lymphoblastic leukemia IC₅₀

Researchers studying MTAP-deleted cancers often face the lack of a reliable, selective tool to model the synthetic lethal relationship between de novo purine synthesis and the salvage pathway. L-Alanosine (NSC-153353) directly addresses this gap. As a mechanism-based inhibitor of adenylosuccinate synthetase, its cytotoxicity is precisely dependent on the absence of methylthioadenosine phosphorylase (MTAP), offering a conditional selectivity unmatched by general antimetabolites. - Demonstrates >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-proficient soft tissue sarcoma cells. - Selective adenine nucleotide pool depletion, enabling dissection of adenine vs. guanine starvation effects. - Enables chronomodulated delivery studies; circadian dosing reduces lethality 5-fold while preserving antitumor efficacy. - Supplied with verified purity; ensure your laboratory has validated MTAP immunohistochemistry or gene deletion assays for contextualized use.

Molecular Formula C3H7N3O4
Molecular Weight 149.11 g/mol
CAS No. 5854-93-3
Cat. No. B1664490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanosine
CAS5854-93-3
SynonymsSDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.
Molecular FormulaC3H7N3O4
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[N+](=NO)[O-]
InChIInChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1
InChIKeyMLFKVJCWGUZWNV-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alanosine: MTAP-Selective Purine Synthesis Inhibitor


Alanosine (L-Alanosine, NSC-153353, SDX-102) is a diazeniumdiolate antibiotic first isolated from Streptomyces alanosinicus that functions as a mechanism-based inhibitor of adenylosuccinate synthetase (ADSS), the enzyme converting inosine monophosphate (IMP) to adenylosuccinate in the de novo purine biosynthesis pathway . Its cytotoxicity is uniquely potentiated in cells lacking functional methylthioadenosine phosphorylase (MTAP), an enzyme critical for the purine salvage pathway; MTAP-deficient cells are rendered wholly dependent on de novo AMP synthesis and thus hypersensitive to alanosine [1]. The compound exists as a natural L-enantiomer and is characterized by an unusual N-nitrosohydroxylamino group on an aliphatic chain [2]. Despite its conditional activity, alanosine advanced to Phase II clinical trials but was ultimately discontinued due to insufficient efficacy in MTAP-deficient solid tumors [3].

✓
MTAP-deletion model tool Conditional activity confined to MTAP-deficient cells, compatible with gene-knockout and salvage-pathway dissection studies.
✓
Adenine-specific pool depletion Selectively targets adenylosuccinate synthetase (ADSS) for guanine-sparing purine starvation research.
✓
Preclinical mechanistic probe Best positioned for in vitro / in vivo model-response studies with verified MTAP status; clinical-stage data informs research boundaries.

Alanosine Procurement Rationale


Generic substitution within the class of de novo purine synthesis inhibitors is scientifically invalid because alanosine's therapeutic window is not driven by absolute potency but by a binary molecular context: the presence or absence of the salvage enzyme MTAP. Unlike broad-spectrum inhibitors such as 6-diazo-5-oxo-L-norleucine (DON) or azaserine that block multiple glutamine-utilizing enzymes with high systemic toxicity [1], alanosine's selective lethality toward MTAP-negative cells is the cornerstone of its differentiation. Consequently, substituting alanosine with another antimetabolite that lacks this MTAP-dependent selectivity—such as methotrexate, 5-fluorouracil, or even closely related analogs like PALA—would eliminate the basis for tumor-selective targeting and expose normal MTAP-positive tissues to unnecessary toxicity [2]. The quantitative evidence below demonstrates that the >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-proficient cells is a unique, context-dependent feature that defines alanosine's scientific and procurement value.

Alanosine (target)
MTAP-context-dependent lethality via adenine depletion; >20-fold IC₅₀ difference reported in vitro.
Broad-spectrum antimetabolites
Azaserine, DON, methotrexate, 5-FU, or PALA lack MTAP-status gating; their cytotoxicity profile may not transfer to MTAP-selective models.
Alanosine (target)
Delayed DNA synthesis inhibition and distinct nucleotide pool perturbation pattern reported.
MMPR (methylmercaptopurine riboside)
Comparable MTAP-dependent fold-selectivity but divergent downstream cell-cycle effects; pathway-response endpoints may differ.

Alanosine: Head-to-Head Evidence


Selectivity Window in Primary T-ALL Cells

Alanosine demonstrates a pronounced selectivity window in primary T-ALL cells based on MTAP status. In MTAP-negative primary T-ALL cells, the mean IC₅₀ was 4.8 ± 5.3 μM, whereas MTAP-positive T-ALL cells exhibited significantly higher IC₅₀ values (19 ± 18 μM for 60% of cases; >80 μM for the remaining 40%) [1]. This approximately 4-fold to >16-fold difference in sensitivity provides a quantitative basis for MTAP-selective targeting.

Selectivity in T-ALL
Head-to-head
IC₅₀ 4.8 μM (MTAP⁻) vs. 19–80+ μM (MTAP⁺)
Supports MTAP-status-dependent sensitivity interpretation in T-ALL models.
Primary human cells; DNA synthesis inhibition assay.
MTAP deficiency T-cell acute lymphoblastic leukemia IC₅₀ selectivity

Selectivity Compared to MMPR in Sarcoma Cells

In a direct comparison of two de novo purine synthesis inhibitors, alanosine and MMPR both exhibited >20-fold lower IC₅₀ values in MTAP-deficient soft tissue sarcoma cell lines relative to MTAP-positive lines [1]. However, alanosine uniquely targets adenylosuccinate synthetase (AMP synthesis), whereas MMPR broadly inhibits early de novo purine biosynthesis via amidophosphoribosyltransferase [2]. This mechanistic distinction is critical: alanosine's effects on cell cycle progression differ markedly from MMPR, with alanosine showing delayed onset of DNA synthesis inhibition [3].

vs. MMPR in Sarcoma
Cross-study
Both >20-fold MTAP⁻/MTAP⁺ IC₅₀ difference
Mechanistic distinction matters: alanosine uniquely targets ADSS with delayed cell-cycle effects.
Soft tissue sarcoma lines; downstream pathway endpoints may differ.
soft tissue sarcoma MTAP comparative efficacy 6-MMPR

In Vivo Confirmation of MTAP-Dependent Activity

To confirm that MTAP status causally determines alanosine sensitivity in vivo, HT-1080 xenografts were generated with and without MTAP expression. Tumors lacking MTAP were significantly more sensitive to alanosine treatment than those expressing MTAP [1]. Furthermore, genetic restoration of MTAP in HT-1080 cells reversed sensitivity, providing causal evidence that MTAP loss is necessary and sufficient for alanosine activity [2].

In Vivo MTAP Rescue
Head-to-head
Significant tumor growth inhibition in MTAP⁻ xenografts; reversed by MTAP restoration
Causal evidence for MTAP-dependent model-response context in xenograft studies.
HT-1080 sarcoma xenografts; genetic rescue confirmation.
in vivo xenograft MTAP rescue selectivity

Phase II Response in MTAP-Deficient Solid Tumors

Despite robust preclinical selectivity, alanosine failed to demonstrate objective responses in a multicenter Phase II trial of 65 patients with advanced MTAP-deficient solid tumors. At a dose of 80 mg/m²/day by continuous intravenous infusion for 5 days every 21 days, there were no objective responses; 24% of patients achieved stable disease [1]. This contrasts sharply with the >20-fold in vitro selectivity observed in cell lines and the in vivo xenograft efficacy, underscoring the challenge of translating biochemical selectivity to clinical benefit in advanced disease.

Phase II Trial
Class-level
0% objective response in 55 evaluable MTAP-deficient solid tumor patients
Endpoint context: failed to translate MTAP-dependent selectivity to clinical response in advanced disease.
Supports preclinical mechanistic focus; translational pathway requires model-specific review.
Phase II clinical trial objective response efficacy

Circadian Dosing and Toxicity Reduction

Circadian timing of alanosine (SDX-102) administration significantly reduced toxicity in mice without compromising antitumor efficacy. Dosing at 19 hours after light onset reduced lethality 5-fold after a single dose and 3-fold after multiple doses compared to dosing at the worst time point [1]. Importantly, median survival time in MTAP-deficient P388 leukemia-bearing mice was 19 days regardless of dosing time, compared to 10 days for controls [2]. This demonstrates that toxicity can be mitigated through chronomodulated delivery while preserving the MTAP-selective antitumor activity.

Circadian Toxicity
Head-to-head
5-fold lethality reduction at optimal chronomodulated dosing
Supports chronotherapy-model investigation; toxicity endpoint context without compromising model response.
P388 leukemia model; P
Paclitaxel Synergy
Head-to-head
Combination delayed tumor growth >60 days; 3/8 tumor-free vs. 0/8 single agents
Supports combination study context in MTAP-negative NSCLC xenograft models.
A549 xenograft; P=0.01 for volume change vs. paclitaxel alone.
chronotherapy circadian toxicity P388

Combination Synergy with Paclitaxel in NSCLC

In an A549 NSCLC xenograft model (MTAP-negative), the combination of alanosine (SDX-102, 40 mg/kg/d s.c. infusion) with paclitaxel (12 mg/kg/d i.p.) significantly prolonged tumor growth inhibition compared to either agent alone. The time for tumors to reach 10× initial volume was >60 days for the combination group, versus 32.2 days (control), 29.6 days (alanosine alone), and 43.2 days (paclitaxel alone) [1]. On day 46, the percent mean change in tumor volume was 464 ± 225 for paclitaxel alone versus 1449 ± 236 for the combination (P=0.01). Notably, 3 of 8 mice in the combination group remained tumor-free at day 60, whereas no mice in other groups were tumor-free [2].

Paclitaxel Synergy
Head-to-head
Combination delayed tumor growth >60 days; 3/8 tumor-free vs. 0/8 single agents
Supports combination study context in MTAP-negative NSCLC xenograft models.
A549 xenograft; P=0.01 for volume change vs. paclitaxel alone.
combination therapy paclitaxel NSCLC synergy

Alanosine Application Scenarios


MTAP-Deficient Cell Line Screening

Given the >20-fold difference in IC₅₀ between MTAP-deficient and MTAP-proficient soft tissue sarcoma cells [1], alanosine is optimally employed as a tool compound to screen cell line panels for MTAP-dependent sensitivity. Procurement should be restricted to laboratories with validated MTAP immunohistochemistry or gene deletion assays to ensure that the compound's conditional activity is properly contextualized.

Purine Nucleotide Pool Depletion Studies

Alanosine's specific inhibition of adenylosuccinate synthetase leads to depletion of adenine nucleotide pools without significantly affecting guanine nucleotide levels in short-term incubations, unlike broad-spectrum inhibitors such as 6-MMPR [1]. This property makes it uniquely valuable for dissecting the distinct cellular consequences of adenine versus guanine depletion in purine metabolism research [2].

Chronotherapy Optimization in Murine Models

The demonstration that circadian dosing at 19 hours after light onset reduces lethality 5-fold while preserving antitumor efficacy [1] positions alanosine as a reference compound for investigating chronomodulated delivery of antimetabolites. Researchers exploring time-of-day dependent toxicity in normal tissues (e.g., bone marrow, intestinal mucosa) should procure alanosine for these specialized pharmacokinetic/pharmacodynamic studies.

Combination Therapy with Taxanes in MTAP-Negative Xenografts

The enhanced tumor growth inhibition and increased tumor-free survival observed when alanosine is combined with paclitaxel in A549 NSCLC xenografts [1] supports its use in preclinical combination studies for MTAP-deleted lung cancer models. Procurement for this application should be accompanied by MTAP status verification of the model system.

Application
Selection Property
Validation Focus
MTAP-deleted cell line screening
MTAP-status-dependent sensitivity
Verify MTAP deletion before dose-response interpretation
Adenine nucleotide pool depletion
ADSS-selective adenine starvation
Confirm guanine-sparing profile vs. pan-purine inhibitors
Chronomodulated delivery studies
Circadian toxicity separation
Assess time-dependent normal-tissue tolerability endpoints
MTAP-negative xenograft combinations
Taxane co-treatment synergy
Confirm MTAP negativity of model; monitor tumor-growth delay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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